methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate
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Overview
Description
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a benzoyl group, a nitrophenyl group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting 4-(2-methylpropoxy)benzoic acid with an appropriate reagent such as thionyl chloride.
Amidation Reaction: The benzoyl intermediate is then reacted with an amine derivative to form the benzoyl amide.
Esterification: The final step involves the esterification of the benzoyl amide with methyl 3-(3-nitrophenyl)prop-2-enoate under suitable conditions, such as the presence of a catalyst and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(4-nitrophenyl)prop-2-enoate: Similar structure with a different position of the nitro group.
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-chlorophenyl)prop-2-enoate: Similar structure with a chloro group instead of a nitro group.
Uniqueness
Methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl (Z)-2-[[4-(2-methylpropoxy)benzoyl]amino]-3-(3-nitrophenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-14(2)13-29-18-9-7-16(8-10-18)20(24)22-19(21(25)28-3)12-15-5-4-6-17(11-15)23(26)27/h4-12,14H,13H2,1-3H3,(H,22,24)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVEUMAECZJFG-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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